N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an ethylsulfonyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Moiety: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzothiazole ring.
Hydroxyphenyl Group Introduction: The benzothiazole intermediate is then reacted with a hydroxyphenyl derivative under appropriate conditions to introduce the hydroxyphenyl group.
Ethylsulfonyl Benzamide Formation: Finally, the ethylsulfonyl group is introduced through sulfonation, followed by amidation to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring or the ethylsulfonyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(propylsulfonyl)benzamide: Similar structure with a propylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The uniqueness of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or physical properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-10-7-14(8-11-16)21(26)23-15-9-12-17(19(25)13-15)22-24-18-5-3-4-6-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNGWTGWVNQGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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